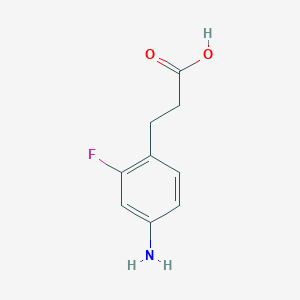

3-(4-Amino-2-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality 3-(4-Amino-2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Amino-2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-amino-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYAYOXHBSWPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorinated Arylpropanoic Acid Architectures in Advanced Chemical Research

The incorporation of fluorine into organic molecules can profoundly influence their biological and chemical properties. nih.govnih.gov Arylpropanoic acids, a well-established class of compounds, have seen renewed interest with the introduction of fluorine substituents. The presence of a fluorine atom on the aromatic ring can alter the acidity of the carboxylic acid, modulate lipophilicity, and influence metabolic stability, all of which are critical parameters in drug discovery and materials science. researchgate.netmdpi.com

The 2-arylpropanoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The introduction of fluorine and amino groups into this basic structure, as seen in 3-(4-Amino-2-fluorophenyl)propanoic acid, creates a multifunctional molecule with potential applications beyond anti-inflammatory agents. The amino group, in particular, offers a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives. nih.gov

The strategic placement of fluorine at the 2-position and the amino group at the 4-position of the phenyl ring in 3-(4-Amino-2-fluorophenyl)propanoic acid is of particular interest. This substitution pattern can induce specific conformational preferences and alter the electronic properties of the aromatic ring, potentially leading to novel biological activities or material properties.

Theoretical Frameworks Guiding the Investigation of Aminofluorophenyl Substituted Propanoic Acids

The study of molecules like 3-(4-Amino-2-fluorophenyl)propanoic acid is guided by several key theoretical frameworks, primarily rooted in physical organic chemistry and computational modeling. These frameworks help in predicting the molecule's properties and reactivity, thereby guiding its synthesis and application.

One of the fundamental concepts is the understanding of the electronic effects of the substituents on the phenyl ring. The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), while the amino group is a strong electron-donating group through resonance (+M). The interplay of these opposing effects in the same molecule can lead to unique electronic distributions within the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting the molecular geometry, electronic structure, and spectroscopic properties of such molecules. These theoretical calculations can provide insights into the molecule's conformational preferences, the acidity of the propanoic acid moiety, and the nucleophilicity of the amino group. Such predictions are invaluable for designing synthetic routes and for understanding potential interactions with biological targets.

Furthermore, quantitative structure-activity relationship (QSAR) models can be employed to correlate the structural features of a series of related aminofluorophenyl-substituted propanoic acids with their biological activities. By systematically varying the substituents and their positions, researchers can develop models that predict the activity of new, unsynthesized compounds, thereby accelerating the discovery process.

Current Research Landscape and Knowledge Gaps Pertaining to 3 4 Amino 2 Fluorophenyl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 3-(4-Amino-2-fluorophenyl)propanoic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursor structures. wikipedia.org For 3-(4-amino-2-fluorophenyl)propanoic acid, two primary retrosynthetic disconnections offer logical pathways to its synthesis.

Route A: Propanoic Acid Side Chain Disconnection

This approach involves the disconnection of the C-C bond between the aromatic ring and the propanoic acid side chain. This leads back to a key intermediate, a substituted 4-amino-2-fluoroaniline derivative, which can be synthesized from commercially available materials. The propanoic acid moiety is then introduced in a forward sense using carbon-carbon bond-forming reactions.

Route B: Aryl-Fluorine or Aryl-Amine Bond Disconnection

Alternatively, the synthesis can be approached by disconnecting the C-F or C-N bond. This strategy would start with a pre-formed phenylpropanoic acid derivative, such as 3-(4-aminophenyl)propanoic acid or 3-(2-fluorophenyl)propanoic acid. The challenge in this route lies in the regioselective introduction of the remaining substituent (fluorine or an amino group, respectively) onto the already substituted aromatic ring.

These two fundamental approaches guide the selection of specific reactions for fluorination and side-chain formation, as detailed in the following sections.

Direct and Indirect Fluorination Methodologies for Aryl-Substituted Propanoic Acids

The introduction of a fluorine atom onto an aromatic ring is a critical step that can be achieved through either electrophilic or nucleophilic strategies. wikipedia.org

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering stability and ease of handling compared to elemental fluorine. wikipedia.org

Key reagents include:

Selectfluor® (F-TEDA-BF4): A versatile and widely used reagent for the fluorination of electron-rich aromatic compounds. alfa-chemistry.com The reaction mechanism is thought to proceed through a single-electron transfer (SET) pathway, where an electron is transferred from the aromatic substrate to the Selectfluor reagent, followed by fluorine atom transfer. rsc.orgrsc.orgresearchgate.net

N-Fluorobenzenesulfonimide (NFSI): Another effective N-F reagent capable of fluorinating a variety of substrates. alfa-chemistry.com

For the synthesis of the target molecule, an appropriate precursor, such as a protected 3-(4-aminophenyl)propanoic acid, would be treated with the electrophilic fluorinating agent. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity. The amino group, being a strong ortho-, para-director, would likely need to be protected (e.g., as an amide) to control the position of fluorination and prevent side reactions.

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of electron-rich arenes and enolates alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of arenes, olefins, and amides alfa-chemistry.com |

Nucleophilic Fluorination Strategies Addressing Selectivity and Rearrangement Challenges

Nucleophilic fluorination is a powerful alternative, particularly for introducing fluorine into specific positions. This approach typically involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion.

Nucleophilic Aromatic Substitution (SNAr): The classic SNAr reaction requires the aromatic ring to be activated by strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. chemistrysteps.com For a precursor to 3-(4-amino-2-fluorophenyl)propanoic acid, this could involve a starting material like 3-(4-amino-2-nitrophenyl)propanoic acid, where a nitro group activates the ring for the displacement of a leaving group (e.g., chlorine) by fluoride. The nitro group can subsequently be reduced to the desired amine. While fluorine is typically a poor leaving group in SN1/SN2 reactions, in SNAr the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine can actually accelerate this step. masterorganicchemistry.com

Sandmeyer-Type Reactions: The Sandmeyer reaction provides a versatile method for introducing a range of functional groups, including fluorine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org Starting from an aniline (B41778) derivative, such as 3-(2,4-diaminophenyl)propanoic acid, one of the amino groups can be selectively diazotized and subsequently displaced by fluoride. The Balz-Schiemann reaction, which uses tetrafluoroborate (B81430) anions, is a classic method for this transformation. wikipedia.org More modern protocols utilize copper catalysts to facilitate the fluoro-deamination process, which can be impeded by the disproportionation of Cu(I) in the presence of fluoride ions. acs.orgacs.org

Formation of the Propanoic Acid Moiety

The three-carbon acid side chain can be constructed either by extending a pre-functionalized aryl precursor or by introducing a carboxyl group onto a molecule already possessing the necessary carbon framework.

Approaches via Chain Elongation of Fluorinated Aryl Precursors

This strategy begins with a fluorinated aryl compound, such as a protected 4-bromo-3-fluoroaniline, and builds the propanoic acid side chain.

Palladium-Catalyzed Cross-Coupling: The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds by coupling an aryl halide with an alkene. wikipedia.orgmdpi.com In this context, a protected 4-amino-2-fluoroaryl halide can be reacted with an acrylate derivative (e.g., acrylic acid or methyl acrylate) in the presence of a palladium catalyst. researchgate.netacs.org The resulting cinnamic acid derivative is then hydrogenated to yield the saturated propanoic acid side chain.

| Aryl Halide | Alkene | Catalyst | Base | Product Type |

|---|---|---|---|---|

| 4-Bromo-3-fluoroaniline (protected) | Methyl Acrylate | Pd(OAc)2 | Triethylamine | Cinnamate Ester ugent.be |

| 4-Iodo-3-fluoroaniline (protected) | Acrylic Acid | PdCl2 | K2CO3 | Cinnamic Acid acs.org |

Other Chain Elongation Methods: Classical methods such as the Perkin or Doebner condensations using a corresponding benzaldehyde (B42025) precursor (e.g., 4-amino-2-fluorobenzaldehyde) can also be employed to form the unsaturated acid, which is then reduced.

Carboxylation and Hydrolysis Routes for Propanoic Acid Formation

This approach involves introducing the carboxyl group onto a precursor that already contains the fluorinated phenethyl backbone.

Carboxylation of Aryl Halides: Transition-metal-catalyzed carboxylation of aryl halides using carbon dioxide (CO₂) as a C1 source is an increasingly important method. nih.govresearchgate.net Catalytic systems based on palladium or nickel can directly convert an aryl halide (e.g., 1-(2-bromoethyl)-4-amino-2-fluorobenzene) to the corresponding carboxylic acid. mdpi.comacs.org These reactions often require a metallic reductant and proceed under an atmosphere of CO₂. acs.org

Hydrolysis of Nitriles: A well-established two-step method involves the introduction of a nitrile group, followed by hydrolysis. A fluorinated phenethyl halide can be treated with sodium cyanide in an SN2 reaction to form the corresponding nitrile. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the desired carboxylic acid. jove.comlibretexts.orgbyjus.comlumenlearning.com This sequence effectively adds one carbon to the side chain. lumenlearning.com The hydrolysis proceeds through an amide intermediate. byjus.comchemguide.co.uk

Introduction and Transformation of the Amino Functionality on the Fluorinated Phenyl Ring

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds, which can be theoretically applied to the synthesis of 3-(4-Amino-2-fluorophenyl)propanoic acid from a suitable carbonyl precursor. wikipedia.org This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

A hypothetical precursor for the synthesis of the target molecule via reductive amination would be a β-keto acid or its ester derivative, such as ethyl 3-(2-fluoro-4-aminophenyl)-3-oxopropanoate. The reductive amination of the keto group with a source of ammonia, followed by hydrolysis of the ester and decarboxylation, would yield the desired product. The choice of reducing agent is critical for the success of this transformation, with various hydride reagents being commonly employed. researchgate.net

| Reducing Agent | Typical Reaction Conditions | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-6), alcoholic solvents (e.g., methanol) | researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., dichloroethane, THF), often with acetic acid | wikipedia.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized hydrogen gas, various solvents | researchgate.net |

While direct reductive amination of β-keto esters with ammonia can be challenging, alternative approaches using chiral ammonia equivalents have been developed for the asymmetric synthesis of β-amino esters. researchgate.net

Nitration-Reduction Sequences for Aromatic Amines

A classical and often reliable method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process involves the electrophilic nitration of a suitable aromatic precursor, followed by the reduction of the resulting nitro group to the desired amine.

For the synthesis of 3-(4-Amino-2-fluorophenyl)propanoic acid, a logical starting material would be 3-(2-fluorophenyl)propanoic acid. The regioselectivity of the nitration step is crucial. The fluorine atom is an ortho-, para-director, while the propanoic acid substituent is a meta-director. The desired 4-nitro isomer is para to the fluorine and meta to the propanoic acid group. The outcome of the nitration will depend on the specific reaction conditions, including the nitrating agent and temperature.

Once the desired 3-(2-fluoro-4-nitrophenyl)propanoic acid intermediate is obtained, the nitro group can be reduced to the corresponding amine using a variety of well-established methods. researchgate.net The choice of reducing agent depends on the presence of other functional groups in the molecule and the desired reaction conditions. rsc.orgresearchgate.netacs.orgrsc.org

| Reducing Agent | Typical Reaction Conditions | Selectivity Notes | Reference |

| Catalytic Hydrogenation (e.g., H₂/Pd-C, PtO₂) | Various solvents (e.g., ethanol, ethyl acetate), atmospheric or elevated pressure | Highly efficient and clean, but may reduce other functional groups (e.g., alkenes). | researchgate.net |

| Iron (Fe) in Acidic Media (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvents, heating | A classic, cost-effective method. | researchgate.net |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often with heating | A common laboratory-scale method. | researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be used for selective reductions in the presence of other reducible groups. | researchgate.net |

The catalytic hydrogenation of functionalized nitroarenes is often preferred due to its high efficiency and the clean nature of the reaction, typically yielding the desired aniline in high purity. rsc.orgresearchgate.netacs.orgrsc.org

C-N Cross-Coupling Reactions for Aminoaryl Construction

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such transformations that can be applied to the synthesis of 3-(4-Amino-2-fluorophenyl)propanoic acid. organic-chemistry.org

A suitable precursor for these reactions would be 3-(4-bromo-2-fluorophenyl)propanoic acid. This intermediate could be coupled with an ammonia equivalent or a protected amine to introduce the amino group at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.govberkeley.edunih.govsynthesisspotlight.comresearchgate.net The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. For the synthesis of a primary arylamine, an ammonia surrogate such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide is often used, followed by hydrolysis. nih.gov The development of specialized ligands, such as the Josiphos family, has enabled the direct coupling of ammonia under milder conditions. berkeley.edunih.govwikipedia.orgresearchgate.net

Ullmann Condensation: This copper-catalyzed reaction is a more traditional method for C-N bond formation but has seen a resurgence with the development of improved catalyst systems. organic-chemistry.orgnih.gov The reaction typically requires higher temperatures than the Buchwald-Hartwig amination and often employs a ligand to facilitate the coupling. For the amination of bromobenzoic acids, copper-catalyzed procedures have been developed that can proceed without the need for protecting the carboxylic acid group. nih.gov

| Reaction | Catalyst System | Typical Base | Solvent | Temperature | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., Josiphos, XPhos) | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Room temp. to 110 °C | nih.govberkeley.edunih.gov |

| Ullmann Condensation | CuI, Cu₂O, or Cu powder with a ligand (e.g., L-proline, diamines) | K₂CO₃, K₃PO₄ | DMF, DMSO | 100-200 °C | organic-chemistry.orgnih.gov |

Multicomponent and Cascade Reactions for Expedited Synthesis of 3-(4-Amino-2-fluorophenyl)propanoic Acid Scaffolds

Multicomponent reactions (MCRs) and cascade reactions offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. nih.govnih.govrsc.orgchemrxiv.org While a direct one-pot synthesis of 3-(4-Amino-2-fluorophenyl)propanoic acid via an MCR may not be readily available, these strategies can be employed to rapidly construct the core β-amino acid scaffold.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgbohrium.comdntb.gov.uaacs.orgrsc.org By using a bifunctional starting material, such as an amino acid, the Ugi reaction can lead to the formation of diverse peptide-like structures. dntb.gov.ua A hypothetical Ugi reaction for the synthesis of a precursor to the target molecule could involve 2-fluoro-4-aminobenzaldehyde, a suitable carboxylic acid, and an isocyanide, followed by further chemical transformations.

The Passerini three-component reaction is another valuable MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organic-chemistry.orgnih.govnih.govrsc.orgwikipedia.org This reaction can be used to generate α-hydroxy-β-amino acid derivatives, which are valuable building blocks in medicinal chemistry. nih.govrsc.org

Cascade reactions , where multiple bond-forming events occur sequentially in a one-pot process without the isolation of intermediates, can also be envisioned for the synthesis of the target scaffold. nih.govnih.govrsc.orgchemrxiv.org For instance, a cascade sequence could involve a Michael addition of an amine to an α,β-unsaturated ester derived from 2-fluorocinnamic acid, followed by in situ modifications.

Green Chemistry Principles in the Synthesis of 3-(4-Amino-2-fluorophenyl)propanoic Acid

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 3-(4-Amino-2-fluorophenyl)propanoic acid, these principles can be applied to various aspects of the synthetic route, from the choice of solvents and reagents to the use of energy-efficient reaction conditions.

Solvent-Free or Aqueous-Phase Synthetic Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. To this end, the development of solvent-free or aqueous-phase synthetic protocols is highly desirable.

Solvent-Free Synthesis: Reactions conducted in the absence of a solvent, often referred to as neat reactions, can offer significant environmental benefits. These reactions can be facilitated by techniques such as microwave irradiation, which can dramatically reduce reaction times and improve energy efficiency. scielo.brscielo.brcem.commdpi.com For instance, the synthesis of β-amino esters from α-amino esters and 1,3-dicarbonyl compounds has been successfully achieved under solvent-free conditions using microwave irradiation. scielo.brscielo.br

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reactions are not compatible with water, significant progress has been made in developing aqueous-phase methodologies. For example, the polymerization of β-amino acids has been demonstrated in aqueous solution using water-soluble carbodiimides as activating agents. nih.gov Furthermore, novel methods for the synthesis of α-amino acid derivatives have been developed to proceed in air and water at ambient temperature. acs.org Microwave-assisted solid-phase synthesis using amino acid nanoparticles in water has also been reported as an environmentally friendly method for peptide synthesis. mdpi.com

| Green Chemistry Approach | Description | Potential Application | Reference |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often with microwave assistance to accelerate the reaction rate. | Synthesis of β-amino ester precursors. | scielo.brscielo.brcem.com |

| Aqueous-Phase Synthesis | Water is used as the reaction solvent, minimizing the use of volatile organic compounds. | C-N bond formation or other key steps in the synthesis. | nih.govacs.orgmdpi.com |

By incorporating these green chemistry principles, the synthesis of 3-(4-Amino-2-fluorophenyl)propanoic acid and its analogues can be made more sustainable and environmentally friendly.

Catalytic and Biocatalytic Transformations (e.g., enzymatic processes for chiral derivatives)

The synthesis of chiral derivatives of fluorinated arylpropanoic acids, analogues to 3-(4-amino-2-fluorophenyl)propanoic acid, is increasingly utilizing biocatalytic methods to achieve high enantioselectivity. Enzymatic processes, particularly kinetic resolutions catalyzed by hydrolases, have proven effective for separating racemic mixtures of these compounds.

Research into the enzymatic deracemization of related fluorinated arylcarboxylic acids has demonstrated the efficacy of lipases for this purpose. In one study, the kinetic resolution of racemic ethyl esters of various fluorinated 3-arylcarboxylic acids was successfully carried out using Burkholderia cepacia lipase. This process involves the enantioselective hydrolysis of the ester. The reaction is allowed to proceed to approximately 50% conversion, at which point the biocatalyst is removed. This method yields the hydrolyzed (S)-carboxylic acid and the unreacted (R)-ester, both with high enantiomeric purity. mdpi.com

For instance, the enzymatic resolution of the ethyl ester of 3-(4-fluorophenyl)-2-methylpropanoic acid, a structural analogue, provided the corresponding (R)- and (S)-acids with high yields and enantiomeric excess (ee). The specific rotation and ee values highlight the precision of this biocatalytic approach. mdpi.com

| Enantiomer | Yield | Specific Rotation [α]D20 (c=0.5, CH3OH) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-3-(4-fluorophenyl)-2-methylpropanoic acid | 97% | -27.1 | 99% |

| (S)-3-(4-fluorophenyl)-2-methylpropanoic acid | 97% | +27.2 | 94% |

This biocatalytic strategy offers a mild and highly selective alternative to traditional chemical methods for producing enantiomerically pure fluorinated compounds, which are valuable building blocks in medicinal chemistry. The use of enzymes like lipases is advantageous due to their operational stability and high selectivity under ambient conditions. mdpi.comresearchgate.net

Flow Chemistry and Continuous Processing Approaches for Scalable Production

For the scalable and safe production of fluorinated amino acids, which are analogues of 3-(4-amino-2-fluorophenyl)propanoic acid, flow chemistry and continuous processing are emerging as powerful technologies. chemistryviews.orgnih.gov These approaches offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation, making them ideal for industrial-scale manufacturing. vapourtec.comnih.gov

Researchers have developed protecting-group-free, semi-continuous processes for the synthesis of racemic fluorinated α-amino acids. chemistryviews.orgfu-berlin.de One such process involves a two-step sequence starting from a fluorinated amine. The first step is a photooxidative cyanation of the amine to form the corresponding α-amino nitrile. This intermediate is then directly subjected to an acid-mediated nitrile hydrolysis in the second step to yield the desired racemic fluorinated α-amino acid. chemistryviews.org The entire process can be conducted in a continuous flow setup without the need to isolate the intermediate, which simplifies the procedure and allows for large-scale production. chemistryviews.orgnih.gov

The benefits of employing flow chemistry for synthesizing these compounds include:

Enhanced Safety: Hazardous or unstable intermediates are contained within the reactor system, minimizing exposure. vapourtec.com

Scalability: Continuous production allows for the synthesis of large quantities of the target molecule. chemistryviews.org

Accessibility: By simplifying the synthesis, flow chemistry makes these valuable fluorinated building blocks more readily available for applications in medicinal chemistry, protein engineering, and materials science. chemistryviews.org

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification Reactions and Kinetic Studies

The conversion of the carboxylic acid moiety of 3-(4-amino-2-fluorophenyl)propanoic acid to its corresponding esters is a fundamental transformation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is often employed, or water is removed as it is formed.

While specific kinetic studies on the esterification of 3-(4-amino-2-fluorophenyl)propanoic acid are not extensively documented in the literature, the kinetics of esterification of similar propanoic acids have been investigated. jptcp.comjetir.orgabo.fi These studies generally indicate that the reaction follows second-order kinetics. abo.fi The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. jptcp.comjetir.orguobaghdad.edu.iq An increase in temperature and catalyst concentration typically leads to an increased reaction rate and higher conversion to the ester. jetir.orguobaghdad.edu.iq

Table 1: General Conditions for Acid-Catalyzed Esterification of Propanoic Acids

| Parameter | Condition |

|---|---|

| Alcohol | Methanol, Ethanol, Isopropanol |

| Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) |

| Temperature | 50-70°C |

| Reactant Ratio | Excess alcohol (e.g., 1:10 acid to alcohol) |

| Reaction Time | Several hours |

This table presents generalized conditions based on studies of similar propanoic acids and may require optimization for 3-(4-amino-2-fluorophenyl)propanoic acid.

Amidation and Peptide Coupling Chemistry

The formation of an amide bond from the carboxylic acid group is a crucial transformation, particularly in the synthesis of peptides and other biologically active molecules. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling reagent.

A wide variety of peptide coupling reagents are available, which facilitate the formation of an active intermediate that readily reacts with an amine to form the amide bond. peptide.comuni-kiel.debachem.com These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.net The choice of coupling reagent and additives can be critical to ensure high yields and minimize side reactions, such as racemization if the starting material is chiral.

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Byproducts |

|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Ureas |

| Phosphonium Salts | BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Hexamethylphosphoramide (HMPA) for BOP |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Tetramethylurea |

This table provides examples of common peptide coupling reagents that can be utilized for the amidation of 3-(4-amino-2-fluorophenyl)propanoic acid.

Reduction to Alcohols and Subsequent Oxidations

The carboxylic acid group of 3-(4-amino-2-fluorophenyl)propanoic acid can be reduced to a primary alcohol, yielding 3-(4-amino-2-fluorophenyl)propan-1-ol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. docbrown.infolibretexts.orgchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. docbrown.infochemguide.co.ukmasterorganicchemistry.comnumberanalytics.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to liberate the alcohol. docbrown.infomasterorganicchemistry.com

The resulting primary alcohol, 3-(4-amino-2-fluorophenyl)propan-1-ol, can undergo subsequent oxidation to yield either the corresponding aldehyde or the carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically oxidize a primary alcohol to an aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid.

Reactions at the Aromatic Amino Group

The aromatic amino group provides another reactive handle for the derivatization of 3-(4-amino-2-fluorophenyl)propanoic acid, allowing for modifications such as acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the aromatic amino group makes it nucleophilic, allowing it to react with various electrophiles. Acylation of the amino group can be readily achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an N-acyl derivative.

Similarly, sulfonylation of the amino group can be accomplished by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine. This reaction yields the corresponding sulfonamide.

Diazotization and Subsequent Transformations to Other Functional Groups

The aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. Diazotization is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). lkouniv.ac.in

The resulting aryl diazonium salt is highly reactive and can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgmychemblog.comnih.gov In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. wikipedia.orgmychemblog.commasterorganicchemistry.com Other transformations of the diazonium salt include its conversion to a hydroxyl group by heating in water, to a fluorine atom via the Balz-Schiemann reaction (using fluoroboric acid), or to a hydrogen atom by treatment with hypophosphorous acid. lkouniv.ac.inmasterorganicchemistry.com

Table 3: Transformations of Aryl Diazonium Salts

| Reagent | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl | -Cl (Chloro) | Sandmeyer |

| CuBr | -Br (Bromo) | Sandmeyer |

| CuCN | -CN (Cyano) | Sandmeyer |

| H₂O, heat | -OH (Hydroxy) | - |

| HBF₄, heat | -F (Fluoro) | Balz-Schiemann |

| KI | -I (Iodo) | - |

This table outlines common transformations of aryl diazonium salts, which are applicable to the diazonium salt derived from 3-(4-amino-2-fluorophenyl)propanoic acid.

C-N Cross-Coupling for N-Substituted Derivatives

The primary amino group in 3-(4-Amino-2-fluorophenyl)propanoic acid is a key site for derivatization through carbon-nitrogen (C-N) bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for creating N-aryl or N-heteroaryl derivatives. This transformation typically involves the coupling of the primary amine with an aryl halide (Br, I) or pseudohalide (OTf) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general reaction scheme involves the oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like RuPhos and BrettPhos often providing high yields.

Key Transformation Steps:

Protection (Optional): The carboxylic acid moiety may require protection (e.g., as an ester) to prevent interference with the basic conditions of the coupling reaction.

Coupling: The amino group is coupled with an aryl/heteroaryl halide using a palladium precatalyst and a suitable ligand.

Deprotection (If applicable): Removal of the protecting group from the carboxylic acid to yield the final N-substituted product.

| Reactant 1 | Reactant 2 (Ar-X) | Catalyst/Ligand System | Product |

| 3-(4-Amino-2-fluorophenyl)propanoic acid | Aryl Bromide | Pd(OAc)₂ / RuPhos | 3-(4-(Arylamino)-2-fluorophenyl)propanoic acid |

| 3-(4-Amino-2-fluorophenyl)propanoic acid | Heteroaryl Chloride | BrettPhos Pd G3 / LiHMDS | 3-(4-(Heteroarylamino)-2-fluorophenyl)propanoic acid |

This table represents plausible C-N cross-coupling reactions based on established methodologies for related aminophenyl derivatives.

Reactions Involving the Fluorine Atom and Aromatic Ring

The electronic properties of the fluorinated aromatic ring in 3-(4-Amino-2-fluorophenyl)propanoic acid influence its reactivity and provide opportunities for further functionalization.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions relative to the fluorine. Given the existing substitution pattern, electrophilic attack would be directed to the C3 and C5 positions. However, the directing effects of the powerful activating amino group (ortho, para-directing) and the deactivating propanoic acid group (meta-directing) would dominate, making the regiochemical outcome of electrophilic substitutions complex. The fluorine atom itself is generally unreactive towards nucleophilic aromatic substitution unless the ring is further activated by strongly electron-withdrawing groups.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. In 3-(4-Amino-2-fluorophenyl)propanoic acid, several functional groups can act as DMGs.

Amino Group: The primary amino group must first be protected (e.g., as a pivalamide (B147659) or carbamate) to become an effective DMG. A protected amino group at C4 would direct metalation to the C5 position.

Fluorine Atom: The fluorine atom is a moderate DMG and would direct metalation to the C3 position.

Propanoic Acid Group: The carboxylic acid, when converted to its conjugate base (carboxylate) or a protected form like an amide, can direct metalation to the C2 position.

The regioselectivity of a DoM reaction on this scaffold would depend on the relative directing power of the functional groups and the reaction conditions. A judicious choice of protecting groups and reagents can allow for selective functionalization at different positions on the aromatic ring.

| Directing Group (at position) | Protected Form | Predicted Site of Metalation |

| Amino (C4) | -NH-Piv, -NH-Boc | C5 |

| Fluoro (C2) | -F | C3 |

| Propanoic Acid (C1) | -CONR₂, -COO⁻Li⁺ | C2 |

This table outlines the potential regiochemical outcomes of Directed Ortho-Metalation based on the directing ability of functional groups present in the molecule.

Formation of Heterocyclic Systems Incorporating the 3-(4-Amino-2-fluorophenyl)propanoic Acid Core

The bifunctional nature of 3-(4-Amino-2-fluorophenyl)propanoic acid as a β-amino acid makes it an excellent precursor for the synthesis of various heterocyclic systems.

Pyrrolidine (B122466) Derivatives: The synthesis of pyrrolidine rings from acyclic β-amino acid precursors is a well-established strategy in organic chemistry. acs.orgrsc.orgacs.org These methods often involve intramolecular cyclization reactions. For instance, the propanoic acid chain can be elaborated and functionalized to contain a leaving group at the γ-position relative to the nitrogen atom, which can then undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. nih.govorganic-chemistry.orgscribd.combepls.commdpi.com This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. The primary amino group of 3-(4-Amino-2-fluorophenyl)propanoic acid can be converted into a thiourea (B124793) derivative by reacting it with an isothiocyanate. This thiourea can then be cyclized with various α-halo ketones or α-halo aldehydes to yield highly substituted thiazole derivatives. nih.gov

Step 1 (Thiourea Formation): Reaction of 3-(4-amino-2-fluorophenyl)propanoic acid with an alkyl or aryl isothiocyanate (R-NCS).

Step 2 (Cyclization): Condensation of the resulting thiourea with an α-bromoketone (R'-CO-CH₂Br).

This sequence allows the incorporation of the 3-(4-amino-2-fluorophenyl)propanoic acid scaffold into a thiazole ring system, a common motif in medicinal chemistry.

The carboxylic acid and amino functionalities are the primary starting points for building five- and six-membered nitrogen- and oxygen/sulfur-containing heterocycles.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the carboxylic acid moiety. nih.govresearchgate.netproquest.commdpi.com The typical route involves converting the propanoic acid to its corresponding acid hydrazide via esterification followed by reaction with hydrazine (B178648) hydrate. This acid hydrazide is a key intermediate that can be cyclized with various one-carbon synthons. For example, reaction with triethyl orthoformate yields the unsubstituted oxadiazole, while reaction with cyanogen (B1215507) bromide yields a 2-amino-1,3,4-oxadiazole.

Thiadiazoles: Similarly, 1,3,4-thiadiazoles are accessible from the acid hydrazide intermediate. nih.govjocpr.comcore.ac.ukorganic-chemistry.org Cyclization of the acid hydrazide with carbon disulfide in a basic medium is a common method for producing 1,3,4-thiadiazole-2-thiones. Alternatively, direct reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphate ester can yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.govisres.org

Triazoles: 1,2,4-Triazoles can be synthesized from both the amino and carboxylic acid groups. nih.govrsc.orgtandfonline.comnih.govacs.org A common method involves reacting the acid hydrazide derivative with an isothiocyanate to form an acylthiosemicarbazide, which can then be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione. nih.gov Another approach is the direct condensation of the carboxylic acid with aminoguanidine.

Triazines: The 1,3,5-triazine (B166579) (or s-triazine) ring can be constructed by reacting the primary amino group with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comnih.gov The chlorine atoms on cyanuric chloride can be substituted sequentially by nucleophiles. By controlling the reaction temperature, the amino group of 3-(4-amino-2-fluorophenyl)propanoic acid can displace one or two chlorine atoms, allowing for the attachment of the scaffold to the triazine core, which can be further functionalized. organic-chemistry.orgnih.gov

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |

| 1,3,4-Oxadiazole | Acid Hydrazide | Triethyl orthoformate, CS₂, POCl₃ |

| 1,3,4-Thiadiazole | Acid Hydrazide / Carboxylic Acid | CS₂/KOH, Thiosemicarbazide/POCl₃ |

| 1,2,4-Triazole | Acid Hydrazide | Isothiocyanates/Base, Aminoguanidine |

| 1,3,5-Triazine | Primary Amine | Cyanuric Chloride |

This table summarizes common synthetic pathways to various heterocycles starting from the functional groups present in 3-(4-Amino-2-fluorophenyl)propanoic acid.

Applications of 3 4 Amino 2 Fluorophenyl Propanoic Acid As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules and Analogues

The trifunctional nature of 3-(4-amino-2-fluorophenyl)propanoic acid provides chemists with multiple avenues for molecular elaboration. The carboxylic acid and amino groups are classical handles for peptide synthesis and other amide bond-forming reactions. The fluorine atom, while often considered a bioisostere of a hydrogen atom, exerts profound electronic effects on the aromatic ring, influencing its reactivity and the pKa of the anilino group.

One of the key potential applications of this building block is in the synthesis of fluorinated heterocyclic compounds. The ortho-fluoro and amino substituents on the phenyl ring are suitably positioned for intramolecular cyclization reactions, which could lead to the formation of valuable scaffolds such as fluorinated quinolones and benzodiazepines. These heterocyclic cores are prevalent in many biologically active compounds. For instance, the general synthesis of quinolones often involves the cyclization of β-amino acid derivatives.

The presence of fluorine can also be exploited in palladium-catalyzed cross-coupling reactions to introduce further complexity. The fluorine atom can act as a directing group or influence the regioselectivity of these transformations, enabling the synthesis of unique analogues that would be difficult to access through other synthetic routes.

| Functional Group | Potential Synthetic Transformations | Resulting Molecular Scaffolds |

| Carboxylic Acid | Amide coupling, Esterification, Reduction to alcohol | Peptides, Esters, Amino alcohols |

| Amino Group | Acylation, Alkylation, Diazotization, Cyclization | Amides, Substituted anilines, Heterocycles |

| Fluoro-Aryl Moiety | Nucleophilic aromatic substitution (under specific conditions), Directed ortho-metalation, Cross-coupling reactions | Diversely functionalized aromatic compounds |

Role in the Design and Synthesis of Functional Scaffolds for Chemical Biology Probes

Fluorinated amino acids are increasingly utilized in the development of chemical biology probes. The fluorine atom can serve multiple purposes: it can enhance binding affinity to biological targets, improve metabolic stability, and act as a sensitive reporter for ¹⁹F NMR spectroscopy.

The incorporation of 3-(4-amino-2-fluorophenyl)propanoic acid into peptides or small molecules could lead to the development of novel probes for studying biological systems. For example, its unique substitution pattern could be leveraged to design specific enzyme inhibitors or receptor ligands. The fluorine atom's electronic properties can modulate the binding interactions, potentially leading to higher potency and selectivity.

Furthermore, the development of ¹⁸F-labeled analogues of this amino acid could open doors for its use as a tracer in Positron Emission Tomography (PET) imaging. nih.govsfu.ca PET is a powerful non-invasive imaging technique used in oncology and neuroscience, and there is a continuous search for novel amino acid-based tracers with improved tumor uptake and selectivity. nih.govresearchgate.netfrontiersin.orgscite.ai The synthesis of such a tracer would involve the introduction of the positron-emitting ¹⁸F isotope, a process that could potentially be achieved through nucleophilic fluorination of a suitable precursor.

| Feature | Application in Chemical Biology Probes | Potential Advantage |

| Fluorine Atom | ¹⁹F NMR reporter, Modulator of binding affinity, PET imaging with ¹⁸F | Non-invasive monitoring, Enhanced potency and selectivity, In vivo imaging of biological processes |

| Amino Acid Scaffold | Incorporation into peptides and small molecules | Mimics natural building blocks, Access to biologically relevant chemical space |

Integration into Polymeric and Supramolecular Architectures

The self-assembly of amino acid and peptide derivatives into well-ordered supramolecular structures is a rapidly growing field of materials science. nih.gov These materials, which include hydrogels and nanofibers, have potential applications in drug delivery, tissue engineering, and biocatalysis. The introduction of fluorine into these systems can significantly influence their self-assembly properties. nih.govresearchgate.net

The fluorophenyl moiety of 3-(4-amino-2-fluorophenyl)propanoic acid can participate in fluorous interactions, which are weak, non-covalent interactions between fluorinated segments. These interactions, in concert with hydrogen bonding and π-π stacking, could direct the self-assembly of this molecule or its derivatives into unique supramolecular architectures. For example, N-terminally protected derivatives could potentially form stable hydrogels. researchgate.netstatnano.com

In the realm of polymer chemistry, this compound could serve as a functional monomer. The amino and carboxylic acid groups can be polymerized to form polyamides. The resulting fluorinated polyamides may exhibit interesting properties, such as enhanced thermal stability, chemical resistance, and specific surface properties, due to the presence of the fluorine atoms.

Development of Novel Reagents and Catalysts Utilizing the Fluorine and Amino Functionalities

The unique electronic and steric environment created by the fluorine and amino groups on the aromatic ring of 3-(4-amino-2-fluorophenyl)propanoic acid makes it an interesting candidate for the development of novel reagents and catalysts.

The amino group can be readily transformed into other functionalities, such as a diazonium salt, which is a versatile intermediate in organic synthesis. Furthermore, the amino group can serve as a coordination site for metal ions, opening up the possibility of designing chiral ligands for asymmetric catalysis. nih.govmdpi.comnih.gov The fluorine atom in the ortho position could influence the coordination geometry and the electronic properties of the metal center, potentially leading to catalysts with novel reactivity and selectivity.

Additionally, derivatives of this amino acid could be explored as organocatalysts. Chiral β-amino acids and their derivatives have been shown to be effective catalysts for a variety of asymmetric transformations. nih.gov The fluorine atom could play a crucial role in modulating the acidity and nucleophilicity of the catalytic species, thereby influencing the efficiency and stereoselectivity of the catalyzed reactions.

| Application Area | Role of 3-(4-Amino-2-fluorophenyl)propanoic Acid | Potential Outcome |

| Reagent Development | Precursor to diazonium salts and other reactive intermediates | New synthetic tools for functional group transformations |

| Asymmetric Catalysis | Synthesis of chiral ligands for transition metal catalysts | Catalysts with enhanced stereoselectivity and reactivity |

| Organocatalysis | Development of novel chiral organocatalysts | Efficient and environmentally friendly catalytic systems |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy : This technique provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For 3-(4-Amino-2-fluorophenyl)propanoic acid, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the propanoic acid chain, and the amine (-NH₂) protons. The aromatic region would display complex splitting patterns due to coupling between the protons and the adjacent fluorine atom.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct peaks for the carboxylic acid carbon, the two aliphatic carbons of the side chain, and the six aromatic carbons, with their chemical shifts influenced by the fluorine and amino substituents.

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. It provides a single peak corresponding to the fluorine atom on the phenyl ring. The precise chemical shift of this signal is highly sensitive to the electronic environment, confirming its position relative to the amino and propanoic acid groups.

| ¹H NMR Predicted Data | |

| Chemical Shift (ppm) | Assignment |

| ~ 2.6 | -CH₂- (adjacent to COOH) |

| ~ 2.9 | -CH₂- (adjacent to aryl) |

| ~ 4.0 | -NH₂ |

| 6.4 - 7.1 | Aromatic Protons |

| ~ 12.0 | -COOH |

| ¹³C NMR Predicted Data | |

| Chemical Shift (ppm) | Assignment |

| ~ 30 | -CH₂- |

| ~ 35 | -CH₂- |

| 100 - 155 | Aromatic Carbons |

| ~ 160 (d, J ≈ 245 Hz) | C-F |

| ~ 178 | -COOH |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for 3-(4-Amino-2-fluorophenyl)propanoic acid is C₉H₁₀FNO₂.

Molecular Weight : The calculated monoisotopic mass is approximately 183.07 Da. High-resolution mass spectrometry (HRMS) can confirm this value with high precision, verifying the elemental composition.

Fragmentation Analysis : In electron ionization (EI) mass spectrometry, the molecule will fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic acid side chain. The presence of the fluorophenyl group would lead to characteristic aromatic fragment ions.

| Predicted Mass Spectrometry Fragments | |

| m/z | Fragment Identity |

| 183 | [M]⁺ (Molecular Ion) |

| 138 | [M - COOH]⁺ |

| 125 | [M - CH₂COOH]⁺ |

| 111 | [C₆H₅FN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3-(4-Amino-2-fluorophenyl)propanoic acid would display characteristic absorption bands confirming its key structural features. The broad O-H stretch of the carboxylic acid is one of the most recognizable features in an IR spectrum. The N-H stretching of the primary amine and the C=O stretch of the carboxylic acid are also definitive.

| Characteristic IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic acid) |

| 3400 - 3300 | N-H stretch (Amine) |

| 3000 - 2850 | C-H stretch (Aliphatic) |

| ~ 1700 | C=O stretch (Carboxylic acid) |

| 1620 - 1580 | N-H bend (Amine) |

| 1500 - 1400 | C=C stretch (Aromatic) |

| ~ 1250 | C-F stretch (Aryl fluoride) |

High-Performance Liquid Chromatography (HPLC) for Separation and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is essential for assessing the purity of 3-(4-Amino-2-fluorophenyl)propanoic acid.

Purity Assessment : A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water mixture with a pH modifier like formic acid or trifluoroacetic acid, would be suitable for determining the purity of the compound. A single sharp peak under various conditions would indicate high purity.

Enantiomeric Excess Determination : Since the compound is chiral if the amino group is at the 3-position of the propanoic acid chain (forming a stereocenter), chiral HPLC is necessary to separate the enantiomers. This is typically achieved using a chiral stationary phase (CSP). By separating the (R)- and (S)-enantiomers, their relative proportions can be determined, allowing for the calculation of the enantiomeric excess (ee), a critical parameter for chiral molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 3-(4-Amino-2-fluorophenyl)propanoic acid can be grown, this technique can provide unambiguous proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the propanoic acid side chain relative to the substituted phenyl ring and detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, that dictate the crystal packing. To date, no public crystal structure data for this specific compound appears to be available in crystallographic databases.

Computational and Theoretical Investigations of 3 4 Amino 2 Fluorophenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-(4-Amino-2-fluorophenyl)propanoic acid. These calculations can predict various molecular properties that govern the compound's reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For 3-(4-Amino-2-fluorophenyl)propanoic acid, the HOMO is expected to be localized primarily on the aminophenyl ring, particularly on the amino group, due to the presence of lone pair electrons on the nitrogen atom. The electron-donating nature of the amino group increases the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, which can act as electron-accepting regions. The fluorine atom, being highly electronegative, will also influence the electron distribution in the molecule.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | -0.9 | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.9 | Relates to the chemical reactivity and kinetic stability of the molecule. |

The acidity and basicity of a molecule are crucial properties that determine its behavior in different chemical environments. These can be predicted computationally by calculating the pKa values. The carboxylic acid group (-COOH) is acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. The amino group (-NH2) is basic because of the lone pair of electrons on the nitrogen atom, which can accept a proton.

The electronic environment significantly influences the pKa values. The fluorine atom, being an electron-withdrawing group, is expected to increase the acidity of the carboxylic acid (lower pKa) by stabilizing the carboxylate anion. The amino group's basicity will also be affected by the electronic interplay within the aromatic ring.

| Functional Group | Predicted pKa | Characteristic |

|---|---|---|

| Carboxylic Acid (-COOH) | ~4.5 | Weakly acidic |

| Amino Group (-NH3+) | ~4.0 | Weakly acidic (conjugate acid) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.com For 3-(4-Amino-2-fluorophenyl)propanoic acid, MD simulations can provide valuable insights into its conformational flexibility and the nature of its intermolecular interactions in different environments, such as in a solvent or in a condensed phase.

The propanoic acid side chain has several rotatable bonds, allowing the molecule to adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Furthermore, MD simulations can reveal the patterns of intermolecular interactions. The carboxylic acid and amino groups are capable of forming strong hydrogen bonds, which will play a significant role in the molecule's solvation and its interactions with other polar molecules. The aromatic ring can participate in π-π stacking interactions.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving 3-(4-Amino-2-fluorophenyl)propanoic acid. nih.gov By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to calculate activation energies. This provides a detailed picture of how a reaction proceeds.

A potential reaction for this molecule could be its intramolecular cyclization to form a lactam. This reaction would involve the nucleophilic attack of the amino group on the carbonyl carbon of the carboxylic acid. Computational studies could determine the feasibility of this reaction under different conditions and predict the structure of the transition state.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net For 3-(4-Amino-2-fluorophenyl)propanoic acid, QSPR models could be developed to predict properties such as solubility, boiling point, and chromatographic retention times based on a set of calculated molecular descriptors.

These descriptors can be categorized as constitutional, topological, geometrical, and electronic. By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive model can be built. Such models are valuable for estimating the properties of new, unsynthesized compounds, thereby guiding experimental work.

Future Research Directions and Emerging Paradigms for 3 4 Amino 2 Fluorophenyl Propanoic Acid Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The advancement of 3-(4-Amino-2-fluorophenyl)propanoic acid from a laboratory curiosity to a widely applicable chemical entity depends on the development of efficient, scalable, and selective synthetic routes. Future research will likely move beyond traditional multi-step batch syntheses, which can be time-consuming and generate significant waste.

Emerging paradigms in chemical synthesis offer substantial promise. For instance, continuous flow chemistry presents a significant opportunity. chemistryviews.org This approach, where reagents are mixed in a continuously flowing stream within a reactor, allows for precise control over reaction parameters, enhanced safety, and easier scalability. chemistryviews.org A key research goal would be to design a protecting-group-free, semi-continuous process that starts from readily available fluorinated amines and proceeds through intermediates like α-amino nitriles, which are then hydrolyzed to the final product. chemistryviews.org

Furthermore, the field of catalytic enantioselective synthesis is crucial. pressbooks.pub Many applications, particularly in pharmaceuticals, require a specific enantiomer of a chiral molecule. Future work should focus on developing chiral catalysts, such as rhodium(I) complexes with chiral diphosphine ligands, that can guide the synthesis towards a single desired enantiomer, eliminating the need for costly and inefficient racemic mixture resolutions. pressbooks.pub The table below contrasts a hypothetical traditional synthesis with a potential advanced flow synthesis.

| Safety | Handling of large volumes of reagents, thermal control issues | Small reaction volumes, superior heat and mass transfer |

Unveiling Undiscovered Chemical Transformations and Reactivity Patterns

The molecular architecture of 3-(4-Amino-2-fluorophenyl)propanoic acid—featuring a primary amine, a carboxylic acid, and an activated fluorinated aromatic ring—provides a rich playground for exploring novel chemical reactions. The interplay between these functional groups could lead to the discovery of unique transformations.

Future research should systematically investigate the reactivity of each functional site:

The Amino Group: Beyond simple acylation or alkylation, the amino group can be a directing group for ortho-lithiation or a handle for constructing new heterocyclic systems. For example, condensation reactions with α-haloketones or aldehydes could lead to novel thiazole (B1198619) or other heterocyclic derivatives. nih.govresearchgate.net

The Carboxylic Acid Group: This group is a prime candidate for derivatization into esters, amides, and other functionalities. More advanced research could explore its participation in intramolecular cyclization reactions to form novel lactams or other ring structures, potentially triggered by activation of the aromatic ring.

The Aromatic Ring: The fluorine atom and the amino group significantly influence the electronic properties of the phenyl ring. numberanalytics.com The fluorine atom acts as a deactivating group via induction but can direct incoming electrophiles. Research could explore palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the positions ortho and meta to the fluorine, allowing for the introduction of diverse substituents and the creation of a library of novel compounds.

Expanding the Utility of the Compound in Materials Science and Interdisciplinary Fields

The unique properties conferred by the fluorine atom—such as high thermal stability, chemical resistance, and altered electronic characteristics—make 3-(4-Amino-2-fluorophenyl)propanoic acid an attractive building block for advanced materials. researchgate.netnih.gov Its bifunctional nature (amine and carboxylic acid) makes it an ideal monomer for polymerization.

Future research should target the synthesis of novel high-performance polymers. For example, it could be used to create:

Fluorinated Polyamides and Polyimides: These materials could exhibit superior thermal stability, low dielectric constants, and enhanced resistance to chemical degradation, making them suitable for applications in aerospace, electronics, and protective coatings. google.com The incorporation of the fluorinated moiety can lead to polymers with lower surface energy and increased hydrophobicity. nih.gov

Electroactive Polymers: The electron-withdrawing nature of fluorine can lower the orbital energies of the aromatic system. researchgate.net Polymers derived from this compound could be explored as components in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below outlines potential applications in materials science based on the compound's structural features.

Table 2: Potential Materials Science Applications

| Material Class | Key Structural Feature Utilized | Potential Properties | Example Application |

|---|---|---|---|

| High-Performance Polyamides | Amine and Carboxylic Acid groups | High thermal stability, chemical inertness | Aerospace components, specialty membranes |

| Optical Polymers | Fluorinated Aromatic Ring | High transparency, low refractive index | Optical fibers, protective lens coatings |

| Organic Semiconductors | Electron-deficient Aromatic System | Tunable HOMO/LUMO energy levels | Hole-transport layers in OLEDs |

| Functional Coatings | Fluorine and Propanoic Acid side chain | Low surface energy, hydrophobicity | Anti-fouling and self-cleaning surfaces |

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is an emerging paradigm that can dramatically accelerate research. nih.govduke.edu For 3-(4-Amino-2-fluorophenyl)propanoic acid, AI/ML can be leveraged in several key areas.

Predictive Synthesis: AI tools, often called computer-aided synthesis planning (CASP) systems, can analyze vast reaction databases to propose the most efficient synthetic routes. nih.govacs.org For a target derivative of our compound, an AI could suggest novel reaction pathways that a human chemist might overlook, optimizing for yield, cost, and sustainability. asiaresearchnews.com

Reaction Outcome Prediction: Machine learning models can be trained to predict the outcome (e.g., yield, selectivity) of a reaction under various conditions (temperature, solvent, catalyst). chemcopilot.comeurekalert.org This would allow researchers to perform in silico experiments to identify the optimal conditions for a novel transformation of 3-(4-Amino-2-fluorophenyl)propanoic acid before ever stepping into the lab, saving time and resources. chemcopilot.com

De Novo Molecular Design: Reinforcement learning and other generative models can design entirely new molecules based on a desired set of properties. nih.gov By using 3-(4-Amino-2-fluorophenyl)propanoic acid as a starting scaffold, AI algorithms could generate and evaluate thousands of virtual derivatives, identifying candidates with optimized properties for a specific application, such as a polymer with a target glass transition temperature or a molecule with predicted biological activity. sfu.caacs.org This AI-driven approach transforms the traditional trial-and-error discovery process into a more targeted and intelligent design cycle. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-(4-Amino-2-fluorophenyl)propanoic acid, and what are the critical reaction conditions?

Answer: The synthesis typically begins with fluorinated aniline derivatives (e.g., 4-amino-2-fluoroaniline) as starting materials. Key steps include:

- Acylation or alkylation to introduce the propanoic acid moiety.

- Protection/deprotection strategies for the amino group to prevent side reactions.

- Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for aromatic ring functionalization .

Reagents such as sodium borohydride (reduction) or potassium permanganate (oxidation) are commonly used. Solvents (e.g., DMF, THF) and temperatures (0–100°C) vary based on reaction specificity. Optimization of stoichiometry and reaction time is critical for yield improvement .

Q. How is 3-(4-Amino-2-fluorophenyl)propanoic acid characterized, and what analytical techniques are most reliable?

Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the fluorophenyl ring (δ 6.8–7.5 ppm) and propanoic acid protons (δ 2.5–3.5 ppm) .

- HPLC-MS : Validates purity (typically >95%) and molecular weight (e.g., [M+H]+ at m/z 198.1) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

Q. What are the primary chemical reactions and derivatives of this compound in research settings?

Answer:

- Substitution reactions : Fluorine or amino groups undergo nucleophilic substitution (e.g., with halides or amines) to generate analogs .

- Peptide coupling : Used to create bioactive conjugates via carbodiimide-mediated amide bond formation .

- Oxidation/Reduction : The amino group can be oxidized to nitro or reduced to amine derivatives for pharmacological studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity when scaling up production?

Answer:

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Purification techniques : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How should contradictory spectral or biological activity data be resolved?

Answer:

- Cross-validation : Compare NMR/HPLC data with computational predictions (e.g., DFT for NMR shifts) .

- Biological assays : Replicate experiments under controlled conditions (e.g., cell lines, enzyme batches) and use statistical tools (ANOVA, p-value thresholds) to assess significance .

- Isomer analysis : Chiral HPLC or X-ray crystallography may resolve enantiomeric discrepancies impacting activity .

Q. What strategies are effective for designing derivatives with enhanced bioactivity (e.g., anticancer or antioxidant properties)?

Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance receptor binding .

- Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) using software like AutoDock .

- Metabolic stability : Introduce steric hindrance (e.g., methyl groups) or fluorine atoms to improve pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.